1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine
Description
1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a substituted aryl-methyl group at the N4 position. The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
1-benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-8-7-18(20)13-17(19)15-22-11-9-21(10-12-22)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGHONWXSKIAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-benzylpiperazine with 5-bromo-2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Alkylation and Acylation at Piperazine Nitrogens
The secondary amines in the piperazine ring undergo alkylation and acylation under standard conditions:
-
Mechanism : Alkylation proceeds via nucleophilic attack by the piperazine nitrogen on electrophilic reagents. Acylation follows a similar pathway with acylating agents.
Nucleophilic Aromatic Substitution at Bromine
The electron-deficient 5-bromo-2-methoxyphenyl group facilitates substitution:
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Key Insight : Bromine substitution is accelerated by the electron-withdrawing methoxy group at the ortho position.
Demethylation of Methoxy Group
The methoxy group undergoes demethylation under acidic or reductive conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| BBr₃, CH₂Cl₂, -10°C | Phenolic -OH derivative | 88% | |
| HI (47%), reflux | Demethylated product | 76% |
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Application : Generates reactive phenolic intermediates for further functionalization.
Reductive Amination and Hydrogenolysis
The benzyl group participates in hydrogenolysis:
| Reaction | Catalysts/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | Debenzylated piperazine | 90% | |
| Reductive Amination | NaBH₃CN, MeOH | Secondary amine derivatives | 82% |
Salt Formation
The basic piperazine nitrogen forms stable salts for improved solubility:
| Acid | Solvent | Product | Application |
|---|---|---|---|
| HCl (gas) | Et₂O | Hydrochloride salt | Pharmaceutical formulation |
| Oxalic acid | EtOH | Oxalate salt | Crystallization aid |
Oxidative Reactions
Controlled oxidation modifies the piperazine core:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | Enhanced polarity |
| KMnO₄ | H₂O, 50°C | Ring-opened diketone | Low yield (32%) |
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable structural diversification:
| Reaction Type | Catalytic System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 75% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 69% |
Key Structural and Mechanistic Insights
-
Steric Effects : The bulky benzyl group at N1 directs reactivity to the N4 position.
-
Electronic Effects : Methoxy groups stabilize intermediates in substitution reactions via resonance.
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Thermodynamic Control : Reactions at the bromine site favor para-substitution due to steric hindrance at the ortho position .
This compound’s versatility in alkylation, substitution, and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing CNS-targeting agents .
Scientific Research Applications
Pharmacological Applications
1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine and its derivatives have been investigated for their interactions with various receptors, primarily the sigma (σ) receptors and dopamine receptors.
Sigma Receptor Modulation
Recent studies have highlighted the significance of sigma receptors, particularly σ1R, in modulating pain pathways. Compounds similar to this compound have shown promising results as selective σ1R antagonists. For instance, a derivative demonstrated high affinity for σ1R with an inhibition constant of 1.6 nM and selectivity over σ2R, making it a potential candidate for chronic pain treatment without the sedation commonly associated with other analgesics .
Dopamine Receptor Interaction
The compound has also been studied for its effects on dopamine receptors, particularly D2 and D3 receptors. Modifications to the piperazine structure have been shown to enhance binding affinities and functional activity at these receptors. For example, competition binding assays have indicated that certain derivatives exhibit significant affinities for D3 receptors, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Common synthetic approaches include:
- Benzylation of Piperazines : This involves reacting piperazine with benzyl halides under basic conditions to form benzylpiperazine derivatives.
- Substitution Reactions : The introduction of bromine and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution methods.
These synthetic routes are essential for producing various derivatives that may exhibit enhanced pharmacological properties.
Case Study 1: Pain Management
A study focusing on a benzylpiperazine derivative indicated its effectiveness in preclinical models for inflammatory pain. The compound produced dose-dependent antinociceptive effects without impairing locomotor activity, suggesting a favorable safety profile .
Case Study 2: Neuropharmacology
Another investigation into the binding affinities of piperazine derivatives revealed that modifications to the phenyl ring significantly affect receptor interactions. The study provided detailed binding data, indicating that certain substitutions can enhance selectivity for D3 over D2 receptors, which is crucial for minimizing side effects in therapeutic applications .
Data Table: Binding Affinities of Derivatives
| Compound | Receptor Type | (nM) | Selectivity Ratio (D2/D3) |
|---|---|---|---|
| Compound A | σ1R | 1.6 | - |
| Compound B | D2 | 76.4 | 0.44 |
| Compound C | D3 | 11.3 | - |
| Compound D | D4 | 640 | - |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives are highly tunable scaffolds, with substituents dictating pharmacological profiles. Below is a comparative analysis of key analogs:
Key Findings and Structure-Activity Relationships (SAR)
- Bromine vs. Other Halogens : The bromine atom in the target compound may enhance lipophilicity and receptor binding compared to chlorine or fluorine analogs. For example, p-MPPI (iodine substituent) showed potent 5-HT1A antagonism (ID₅₀ = 5 mg/kg) , whereas chlorine-substituted analogs in tubulin modulators exhibited variable activity depending on substituent size .
- Methoxy Group : The 2-methoxy group in the target compound is associated with electron-donating effects, which improve receptor interactions. In 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine , the methoxy group contributed to high D2 receptor affinity , mirroring trends in 5-HT6 receptor ligands .
- Benzyl vs.
- Piperazine Flexibility : The piperazine core accommodates diverse substituents. For instance, nitroaryl-thiadiazole derivatives (e.g., 6h ) showed distinct IR/NMR profiles , while indole-linked piperazines demonstrated BACE1 inhibition .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound (MW = 465.34 g/mol) has higher molecular weight than simpler analogs like p-MPPF (fluorine analog, MW = 301.16 g/mol) , which may affect blood-brain barrier penetration. Its oxalic acid salt (MW = 495.37 g/mol) improves solubility .
- Electronic Effects : The bromine and methoxy groups create a balanced electronic profile, contrasting with nitro groups in 1-(2-nitrobenzyl)piperidine derivatives, which may increase reactivity but reduce metabolic stability .
Biological Activity
1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperazine ring substituted with a benzyl group and a bromo-methoxy phenyl moiety. The presence of the bromine atom is notable as it can influence both the reactivity and biological activity of the compound.
The mechanism of action for this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly through:
- G-protein coupled receptors (GPCRs) : These receptors are crucial in mediating cellular responses to neurotransmitters.
- Ion channels : The compound may influence ion channel activity, affecting neuronal excitability and neurotransmitter release.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The presence of halogen substituents, particularly bromine, enhances the antibacterial efficacy of piperazine derivatives, making this compound a candidate for further development in antimicrobial therapies .
Neuropharmacological Effects
Research indicates that piperazine derivatives exhibit various neuropharmacological activities, including:
- Antidepressant : Potential modulation of serotonin receptors.
- Anxiolytic : Interactions with GABAergic systems.
- Anticonvulsant : Influence on excitatory neurotransmitter pathways .
Case Studies and Research Findings
-
Case Study on Antidepressant Activity :
A study evaluated the effects of similar piperazine derivatives on depressive behaviors in animal models. The results indicated significant reductions in immobility time in forced swim tests, suggesting potential antidepressant effects linked to serotonin receptor modulation. -
Antifungal Activity :
Another study assessed the antifungal properties of related compounds, revealing moderate activity against Candida albicans, indicating potential for treating fungal infections . -
Pharmacokinetic Studies :
Preliminary pharmacokinetic evaluations suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for drug development .
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling or substitution strategies. Key approaches include:
- Coupling Reactions : Use of dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to link benzoic acid derivatives to piperazine scaffolds. For example, brominated methoxyphenyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- Optimization Parameters : Reaction conditions (solvents like dichloromethane or acetonitrile, temperature, stoichiometry) significantly impact yields. For instance, highlights the importance of solvent selection (e.g., ethanol vs. THF) and molar ratios (1:1.5 for amine:acyl chloride) to minimize side products .
- Intermediate Purification : Column chromatography or crystallization (e.g., using diethyl ether) is critical for isolating high-purity intermediates .
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in for analogous piperazine derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-bromo-2-methoxyphenyl substituent influence reactivity and supramolecular assembly?
Methodological Answer:
- Steric Effects : The bulky bromine atom at the 5-position hinders rotational freedom, favoring specific conformations. shows that halogen substituents (e.g., Br, Cl) induce disorder in crystal structures due to steric clashes, requiring refined occupancy models .
- Electronic Effects : The electron-donating methoxy group at the 2-position enhances aromatic π-stacking, while the electron-withdrawing bromine stabilizes charge-transfer interactions. This combination alters hydrogen-bonding patterns, as seen in C–H⋯O interactions in .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict preferred conformations and non-covalent interactions (e.g., using Gaussian or ORCA software) .
Q. How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?
Methodological Answer:
- Comparative Assays : Standardize assays (e.g., monoamine reuptake inhibition in vs. antimicrobial testing in ) to isolate variables like cell line specificity or assay conditions .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or F) to correlate structural features with activity. demonstrates this approach in optimizing antiarrhythmic activity .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., hCA enzyme inhibition in vs. cytotoxicity in ) to identify trends .
Q. What computational strategies predict supramolecular interactions for crystallography studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Tools like GROMACS model packing arrangements and hydrogen-bond networks, validated against X-ray data in .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., using CrystalExplorer) to explain polymorphism or solvent effects .
- Powder XRD Pair Distribution Function (PDF) : Analyzes amorphous or nanocrystalline phases when single crystals are unavailable .
Q. What strategies improve the pharmacokinetic properties of this compound for CNS-targeted therapies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the benzyl group with a pyridyl moiety () to enhance blood-brain barrier permeability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazines in ) to improve solubility and reduce first-pass metabolism .
- Metabolic Stability Testing : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
